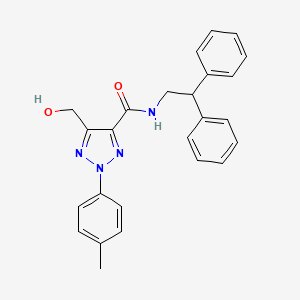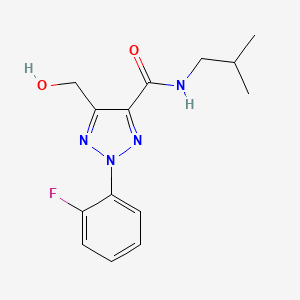
2-(2-fluorophenyl)-5-(hydroxymethyl)-N-(2-methylpropyl)-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluorophenyl)-5-(hydroxymethyl)-N-(2-methylpropyl)-2H-1,2,3-triazole-4-carboxamide: , also known by its chemical formula C₁₄H₁₆FN₅O₂ , is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the protodeboronation of pinacol boronic esters using a radical mechanism . This method allows for the functionalization of alkyl boronic esters, leading to the formation of our target compound.
Reaction Conditions: The protodeboronation reaction typically requires specific conditions, including suitable catalysts and reagents. Detailed protocols are available in the literature, but the exact conditions may vary depending on the specific boronic ester used.
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories can synthesize this compound using the established protocols.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups, yielding different derivatives.
Substitution: Substitution reactions at the triazole ring or other functional groups are possible.
Hydrogen peroxide (H₂O₂): Used for oxidation reactions.
Metal hydrides (e.g., LiAlH₄): Employed in reduction processes.
Halogenating agents (e.g., N-bromosuccinimide): Useful for halogenation reactions.
Major Products: The major products depend on the specific reaction conditions and the starting materials. These could include derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Chemistry:
Click Chemistry: The compound’s triazole moiety makes it suitable for click reactions, which are widely used in chemical biology and materials science.
Drug Discovery: Researchers explore its potential as a scaffold for drug development due to its unique structure.
Bioconjugation: The compound can be used for labeling biomolecules or creating bioconjugates.
Materials Science: Its functional groups allow for modification and incorporation into polymers, coatings, or sensors.
Mechanism of Action
The precise mechanism by which this compound exerts its effects depends on its specific application. Further studies are needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While there are no direct analogs of this compound, its triazole core and functional groups make it distinct. Similar compounds include other triazoles, but none match this precise combination of substituents.
Properties
Molecular Formula |
C14H17FN4O2 |
|---|---|
Molecular Weight |
292.31 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-5-(hydroxymethyl)-N-(2-methylpropyl)triazole-4-carboxamide |
InChI |
InChI=1S/C14H17FN4O2/c1-9(2)7-16-14(21)13-11(8-20)17-19(18-13)12-6-4-3-5-10(12)15/h3-6,9,20H,7-8H2,1-2H3,(H,16,21) |
InChI Key |
GEIQOYCLAPEBMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=NN(N=C1CO)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11396559.png)
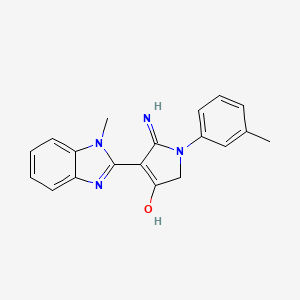
![ethyl 2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11396574.png)
![N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11396581.png)

![2-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11396588.png)
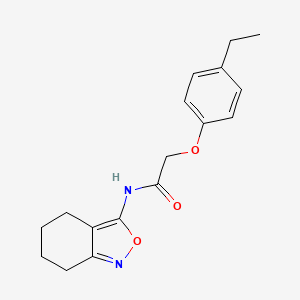
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-cyclohexyl-4-methylbenzenesulfonamide](/img/structure/B11396604.png)
![3-(2-hydroxy-5-methylphenyl)-4-(3-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11396606.png)
![1-{4-cyano-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide](/img/structure/B11396609.png)
![6,8-dimethyl-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11396614.png)
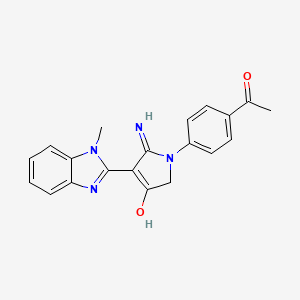
![N-(6-benzyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B11396616.png)
